molecular formula C8H9NO B063369 N-methyl-N-prop-2-ynylbut-3-ynamide CAS No. 177659-36-8

N-methyl-N-prop-2-ynylbut-3-ynamide

Cat. No. B063369
M. Wt: 135.16 g/mol
InChI Key: HMXSRQOBTKUDEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-prop-2-ynylbut-3-ynamide, also known as propargylamphetamine (PA), is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of amphetamine, which is a stimulant drug commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. However, PA has a unique structure that may offer advantages over amphetamine in certain research applications.

Mechanism Of Action

PA works by inhibiting the activity of MAO-B, which leads to an increase in the levels of dopamine and other neurotransmitters in the brain. This mechanism of action is similar to that of other MAO-B inhibitors such as selegiline, which is used to treat Parkinson's disease.

Biochemical And Physiological Effects

PA has been shown to increase dopamine levels in the brain, which may have various effects on behavior and cognition. It may also have other effects on the nervous system, such as increasing the release of other neurotransmitters or altering the activity of ion channels.

Advantages And Limitations For Lab Experiments

One advantage of using PA in research is that it is a selective inhibitor of MAO-B, which may allow for more specific studies of the role of this enzyme in various diseases. However, PA may also have off-target effects on other enzymes or receptors, which could complicate its use in certain experiments. Additionally, the synthesis of PA can be complex and time-consuming, which may limit its availability for some researchers.

Future Directions

There are several potential future directions for research on PA. One area of interest is in the development of new MAO-B inhibitors with improved selectivity and potency. Another potential direction is in the study of the effects of PA on other neurotransmitter systems, such as the glutamate or GABA systems. Additionally, PA may have potential as a therapeutic agent for various diseases, such as Parkinson's disease or depression, although further research is needed to explore these possibilities.

Synthesis Methods

PA can be synthesized through a multi-step process that involves the reaction of various chemical reagents. One common method involves the reaction of propargyl bromide with 3-bromo-1-phenylpropan-1-one, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the N-methylation of the amine group using methyl iodide.

Scientific Research Applications

PA has been studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and toxicology. One of its primary applications is in the study of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters such as dopamine and serotonin. PA is a selective inhibitor of MAO-B, which may be useful in studying the role of this enzyme in various diseases such as Parkinson's disease.

properties

CAS RN

177659-36-8

Product Name

N-methyl-N-prop-2-ynylbut-3-ynamide

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

N-methyl-N-prop-2-ynylbut-3-ynamide

InChI

InChI=1S/C8H9NO/c1-4-6-8(10)9(3)7-5-2/h1-2H,6-7H2,3H3

InChI Key

HMXSRQOBTKUDEP-UHFFFAOYSA-N

SMILES

CN(CC#C)C(=O)CC#C

Canonical SMILES

CN(CC#C)C(=O)CC#C

synonyms

3-Butynamide,N-methyl-N-2-propynyl-(9CI)

Origin of Product

United States

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